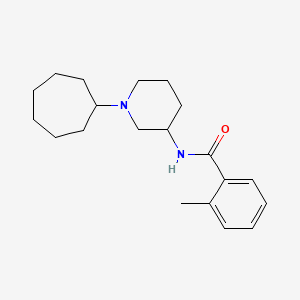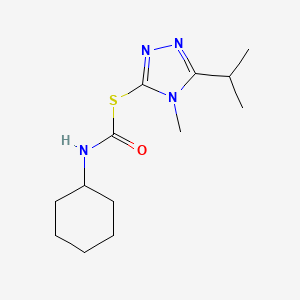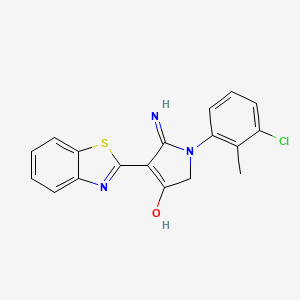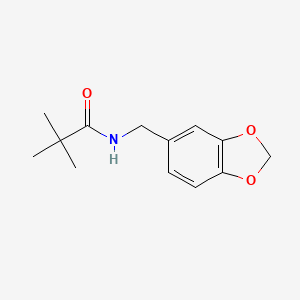![molecular formula C13H14N2OS B6057667 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6057667.png)
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is a heterocyclic compound that has gained attention in the scientific community for its potential pharmacological properties. This compound is a pyrimidine derivative that contains a thioether group and a methyl group. It has been synthesized using various methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes or pathways in the body. It has been found to inhibit the activity of certain kinases that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. It also reduces inflammation by inhibiting the production of certain inflammatory cytokines. Additionally, it has antibacterial properties that can inhibit the growth of certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone in lab experiments are its potential pharmacological properties and its ability to inhibit the growth of cancer cells, reduce inflammation, and have antibacterial properties. However, its limitations are its limited solubility in water and its potential toxicity to healthy cells.
Direcciones Futuras
There are several future directions for the research on 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, more research is needed to determine its potential as an antibacterial agent and to study its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of 6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been achieved using different methods. One of the commonly used methods is the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with methyl chloroformate in the presence of a base.
Aplicaciones Científicas De Investigación
6-methyl-2-[(3-methylbenzyl)thio]-4(3H)-pyrimidinone has been studied for its potential pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation in animal models. It has also been found to have antibacterial properties against certain strains of bacteria.
Propiedades
IUPAC Name |
4-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-13-14-10(2)7-12(16)15-13/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKYLPORZQVSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[(3-methylbenzyl)sulfanyl]pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-chloro-2-methylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6057610.png)

![2-(dimethylamino)-7-(4,4,4-trifluorobutanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6057633.png)
![3,4-dimethoxy-N-[3-(3-methoxyphenyl)propyl]benzamide](/img/structure/B6057636.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6057647.png)

![2-cyano-3-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6057655.png)
![2-methyl-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6057659.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6057672.png)
![N-benzyl-4-({4-[(3-hydroxy-1-pyrrolidinyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinecarboxamide trifluoroacetate (salt)](/img/structure/B6057674.png)

![{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}methanol hydrochloride](/img/structure/B6057683.png)